イソキノリン-8-カルバルデヒド

概要

説明

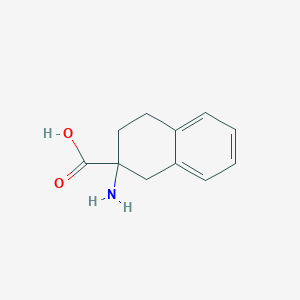

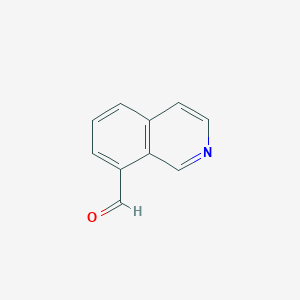

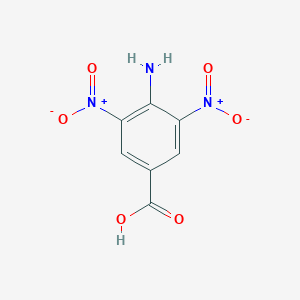

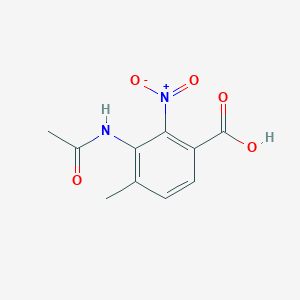

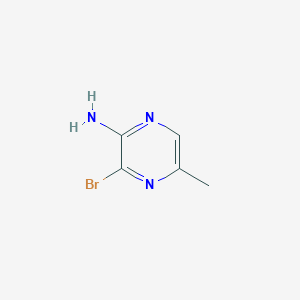

Isoquinoline-8-carbaldehyde, also known as Isoquinoline-8-carboxaldehyde, is a chemical compound with the molecular formula C10H7NO and a molecular weight of 157.17 . It is a solid substance .

Synthesis Analysis

The synthesis of Isoquinoline-8-carbaldehyde and its analogues has been a subject of extensive research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of Isoquinoline-8-carbaldehyde consists of a benzene ring fused with a pyridine ring .Chemical Reactions Analysis

Isoquinoline-8-carbaldehyde, like other quinoline derivatives, can undergo various chemical reactions . These reactions can be used to construct and functionalize this compound .Physical and Chemical Properties Analysis

Isoquinoline-8-carbaldehyde is a solid substance . It has a molecular weight of 157.17 .科学的研究の応用

医薬品化学: 創薬と開発

イソキノリン誘導体、特にイソキノリン-8-カルバルデヒドは、その幅広い生物活性で知られており、創薬における重要なテンプレートとなっています . 構造的多様性と生物学的関連性により、新しい治療薬の開発において特に価値があります。

合成有機化学: 複雑な分子の構成要素

合成有機化学において、イソキノリン-8-カルバルデヒドは汎用性の高い構成要素として機能します。 反応性と様々な化学変換を起こす能力により、天然物や医薬品を含む複雑な分子を合成するために使用できます .

工業化学: 染料と顔料

この化合物の構造は、染料と顔料の合成に適しています。 アルデヒド基は、様々なアミンやその他の試薬と反応して、工業用途の着色剤を作ることができます .

グリーンケミストリー: 持続可能な合成

イソキノリン-8-カルバルデヒドは、グリーンケミストリーの取り組みにも関与しています。 研究者たちは、リサイクル可能な触媒を使用したり、廃棄物を最小限に抑えたりするなど、持続可能な方法による合成に焦点を当て、化学プロセスの環境への影響を軽減しています .

薬理学: 代謝研究

イソキノリン誘導体の代謝変換は、生体内の活性化に重要です。 イソキノリン-8-カルバルデヒドは、様々な薬物の代謝経路と作用機序を理解するための薬理学的研究に使用できます .

生化学: 酵素阻害

イソキノリン-8-カルバルデヒドとその誘導体は、酵素阻害剤としての可能性について研究されています。 これらは、酵素の活性部位に結合して活性を調節することができ、これは病気のメカニズムの研究や新しい治療法の開発に不可欠です .

作用機序

Target of Action

Isoquinoline-8-carbaldehyde, a derivative of the isoquinoline class of compounds, is known for its broad spectrum of bioactivity . Isoquinolines are aromatic polycyclic compounds that consist of a benzene ring fused to a pyridine ring . .

Mode of Action

Isoquinoline alkaloids, a related class of compounds, are known to exhibit potent broad-spectrum anticancer activity through various mechanisms, including cell cycle arrest and induction of apoptosis .

Biochemical Pathways

Isoquinoline-8-carbaldehyde is likely synthesized through plant biosynthetic pathways involving complex enzyme activities and regulatory strategies . Isoquinoline and its derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant .

Result of Action

Isoquinoline alkaloids, a related class of compounds, are known to exhibit potent broad-spectrum anticancer activity .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Safety and Hazards

将来の方向性

Quinoline and its derivatives, including Isoquinoline-8-carbaldehyde, have been the focus of extensive research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development .

生化学分析

Biochemical Properties

It is known that isoquinoline alkaloids, a group to which Isoquinoline-8-carbaldehyde belongs, have been found to exhibit potent broad-spectrum anticancer activity . They can arrest the cell cycle and induce apoptosis , suggesting that Isoquinoline-8-carbaldehyde may interact with various enzymes, proteins, and other biomolecules in the cell.

Cellular Effects

They can influence cell function by arresting the cell cycle and inducing apoptosis . Isoquinoline-8-carbaldehyde may have similar effects, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under inert gas at 2-8°C

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of Isoquinoline-8-carbaldehyde in animal models. Isoquinoline alkaloids, such as berberine, have shown significant hypolipidemic activity in both animal models and clinical trials

Metabolic Pathways

Isoquinoline alkaloids are known to be involved in various metabolic pathways . They interact with different enzymes and cofactors, and can affect metabolic flux or metabolite levels .

特性

IUPAC Name |

isoquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYBESJNSLIHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608392 | |

| Record name | Isoquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787615-01-4 | |

| Record name | Isoquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-8-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride](/img/structure/B112947.png)

![3-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B112966.png)